molecular formula C27H25N5O2S B11486923 4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Cat. No.: B11486923
M. Wt: 483.6 g/mol
InChI Key: FAKQXTSLBWIPCI-UHFFFAOYSA-N
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Description

4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of functional groups such as the amino, methoxyphenyl, and carbonitrile groups. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation-reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound can be used as probes to study enzyme functions and protein interactions. Its structural complexity makes it a valuable tool for investigating biological pathways.

Medicine

Medicinally, this compound and its derivatives may exhibit pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its robust and versatile structure.

Mechanism of Action

The mechanism of action of 4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
  • **this compound

Uniqueness

This compound stands out due to its hexacyclic structure, which is not commonly found in other similar compounds. Its combination of functional groups also provides unique reactivity and potential for diverse applications. Compared to other compounds with similar backbones, it offers a broader range of chemical and biological activities.

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

InChI

InChI=1S/C27H25N5O2S/c1-34-16-5-2-4-15(12-16)20-17(13-28)25-30-24(29)23-21-14-8-10-31(11-9-14)26(21)35-27(23)32(25)18-6-3-7-19(33)22(18)20/h2,4-5,12,14,20H,3,6-11H2,1H3,(H2,29,30)

InChI Key

FAKQXTSLBWIPCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CCC5)SC6=C4C7CCN6CC7)N)C#N

Origin of Product

United States

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